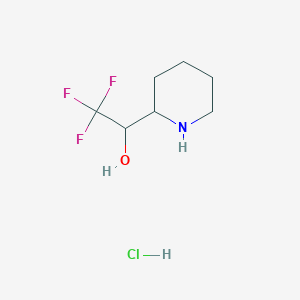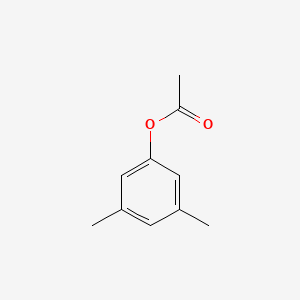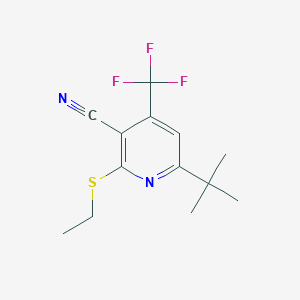
2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO. It is a white solid that is often used in various chemical and pharmaceutical applications due to its unique properties, including its trifluoromethyl group and piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride typically involves the reaction of 2,2,2-trifluoroacetaldehyde with piperidine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl carboxylic acids, and various substituted derivatives depending on the reaction conditions and reagents used.
科学的研究の応用
2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone hydrochloride
- 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol
- 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride
Uniqueness
2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications compared to other similar compounds.
特性
IUPAC Name |
2,2,2-trifluoro-1-piperidin-2-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h5-6,11-12H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVSSMTUSPJGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)
![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)


![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)

![8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)

![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2364454.png)
